molecular formula C5H15N3O4S B1361503 1,1-Diethylguanidine Sulfate CAS No. 54259-07-3

1,1-Diethylguanidine Sulfate

Cat. No.: B1361503
CAS No.: 54259-07-3
M. Wt: 213.26 g/mol
InChI Key: AMXQPEADWCCOMK-UHFFFAOYSA-N
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Description

Significance of Guanidinium (B1211019) Functional Groups in Organic and Inorganic Chemistry

The guanidinium functional group, the protonated form of guanidine (B92328), is of paramount importance in both organic and inorganic chemistry. Guanidine itself is a nitrogenous organic base with a pKaH of 13.6, making it one of the strongest organic bases in water. wikipedia.org Upon protonation, it forms the highly stable guanidinium cation. This exceptional stability arises from the delocalization of the positive charge across the central carbon atom and the three surrounding nitrogen atoms, a phenomenon known as resonance stabilization. wikipedia.orgineosopen.org

This inherent stability and the ability to form multiple hydrogen bonds are key to its significance. ineosopen.orgresearchgate.net In nature, the guanidinium group is famously found in the side chain of the amino acid arginine, where it plays a critical role in protein structure and function, facilitating interactions with enzymes and receptors through electrostatic and hydrogen-bonding interactions. ineosopen.orgresearchgate.netacs.org

In synthetic chemistry, the guanidinium moiety is exploited for a variety of purposes:

Organocatalysis: Chiral guanidinium salts are effective phase-transfer catalysts, capable of forming hydrogen bonds with polar substrates. ineosopen.orgnih.gov

Supramolecular Chemistry: Their capacity for strong hydrogen bonding and anion recognition makes them excellent building blocks for constructing complex supramolecular assemblies. researchgate.netrsc.org

Coordination Chemistry: Guanidine derivatives can act as ligands, forming complexes with a wide range of metals. rsc.orgresearchgate.net The anionic form, guanidinate, is particularly widespread in coordination chemistry. researchgate.net

Materials Science: The unique properties of the guanidinium group have led to its incorporation into advanced materials, including systems for carbon dioxide fixation and redox-active switches. ineosopen.orgresearchgate.net

Overview of Dialkylguanidinium Salts in Contemporary Chemical Synthesis and Materials Science

Dialkylguanidinium salts are a specific subset of substituted guanidinium compounds that have carved out their own niche in chemical applications. These compounds, particularly sterically hindered derivatives, are utilized as strong, yet non-nucleophilic, bases that are soluble in organic solvents. ineosopen.orgineosopen.org This combination of properties is highly desirable in many synthetic organic reactions.

In the realm of chemical synthesis , dialkylguanidinium salts are valuable reagents. For instance, N,N-dimethylguanidine and its derivatives are employed in various synthetic transformations. nih.govsolubilityofthings.com The synthesis of N,N-diethylguanidine sulfate (B86663) itself can be achieved by refluxing S-methylisothiourea sulfate with diethylamine (B46881). tdl.org

In materials science , the applications of dialkylguanidinium salts are diverse and expanding:

Ionic Liquids: Guanidinium-based salts are being investigated as ionic liquids, which serve as alternative, environmentally benign solvents for a range of chemical reactions. acs.org These salts can exhibit low melting points and good thermal stability. acs.org

Polymer Chemistry: They are used in creating cationic polymers with diverse applications. smolecule.com

Energy Materials: Molten salt synthesis, a technique used to create homogenous, layered materials for lithium-ion battery cathodes, can employ guanidinium salts. frontiersin.orgbnl.gov Furthermore, disordered rock salts (DRX), a class of cobalt-free cathode materials, often contain excess lithium for enhanced ion transport, and their synthesis can involve various salt precursors. lbl.gov

Carbon Materials: These salts can also serve as precursors for producing doped carbon materials. mdpi.com

Scope and Research Trajectories for 1,1-Diethylguanidine (B97328) Sulfate

1,1-Diethylguanidine sulfate is a specific dialkylguanidinium salt with the chemical formula [(CH₃CH₂)₂C(NH₂)NH₂]₂·H₂SO₄. While research on this particular compound is not as extensive as for the broader guanidinium class, it holds a place in specialized areas of chemical and biochemical research.

Physicochemical Properties of this compound

Property Value Source
IUPAC Name sulfuric acid; N,N-diethylguanidine sigmaaldrich.com
CAS Number 77297-00-8 sigmaaldrich.comchemicalbook.com
Molecular Formula C₁₀H₂₈N₆O₄S (as a 2:1 salt) chemicalbook.com
Molecular Weight 328.43 g/mol scbt.com
Appearance Typically a solid at room temperature ontosight.ai

| Solubility | Soluble in water | ontosight.ai |

Current and potential research applications for this compound include:

Biochemical Research: Like other guanidinium salts, it is used in proteomics research. scbt.comontosight.ai Its ability to disrupt non-covalent bonds makes it a potential tool for protein denaturation and refolding studies. ontosight.ai The high ionic strength it provides in solution can also be useful for dissociating proteins from nucleic acids during purification processes. ontosight.ai

Synthetic Intermediates: It has been identified as a reagent in the preparation of pyrimidine (B1678525) hydantoin (B18101) analogs. chemicalbook.com These analogs are of interest because they have been shown to inhibit leukocyte adhesion mediated by VLA-4, suggesting a potential role in developing therapeutic agents. chemicalbook.com

Reagent in Chemical Synthesis: It is commercially available as a chemical reagent for general scientific research and synthesis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

The research trajectory for this compound is likely to follow the broader trends in guanidinium salt research. This includes further exploration of its catalytic potential, its use in the synthesis of novel organic molecules with biological activity, and its potential incorporation into new materials, leveraging the fundamental properties of the diethylguanidinium cation.

Properties

IUPAC Name

1,1-diethylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.H2O4S/c1-3-8(4-2)5(6)7;1-5(2,3)4/h3-4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXQPEADWCCOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77297-00-8
Details Compound: Guanidine, N,N-diethyl-, sulfate (2:1)
Record name Guanidine, N,N-diethyl-, sulfate (2:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00279259
Record name Sulfuric acid--N,N-diethylguanidine (1/1)
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Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58712-50-8, 54259-07-3
Record name Guanidine, N,N-diethyl-, sulfate (1:?)
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Record name NSC11995
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid--N,N-diethylguanidine (1/1)
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Chemical Reactivity and Mechanistic Investigations of 1,1 Diethylguanidine Sulfate

Reaction Mechanisms Involving Diethylguanidinium Species

Mechanistic studies, frequently supported by Density Functional Theory (DFT) calculations, have provided deep insights into the transformations involving guanidinium (B1211019) species. nih.govmdpi.com These investigations focus on cycloaddition reactions, where the interplay between the guanidinium cation, the anion, and the substrates leads to distinct and controllable outcomes.

Guanidinium salts are versatile precursors in cycloaddition reactions, but their inherent nucleophilicity often presents a challenge, making aza-Michael additions a common competing reaction. nih.govmdpi.com The choice between a Diels-Alder pathway and an aza-Michael addition is a classic example of anion-controlled reactivity.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring in a concerted fashion. wikipedia.orglibretexts.org For this pathway to proceed with a guanidinium salt, the guanidine (B92328) must be prevented from acting as a nucleophile. This is achieved by using a salt with a non-nucleophilic anion, such as the sulfate (B86663) in 1,1-diethylguanidine (B97328) sulfate, which ensures the guanidinium cation remains protonated and participates in the cycloaddition reaction directly. nih.gov

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. nih.govresearchgate.net This pathway becomes dominant when a nucleophilic anion is present. The mechanism is not a direct reaction of the guanidinium salt but rather a tandem process. nih.govnih.gov

The divergence between the Diels-Alder and aza-Michael reaction pathways is a direct consequence of the anion's role. nih.gov

Pathway 1 (Diels-Alder): In the presence of a non-nucleophilic sulfate anion, the 1,1-diethylguanidinium cation is stable and does not readily deprotonate. It can then participate with a suitable diene and dienophile in a [4+2] cycloaddition. Guanidinium⁺-SO₄²⁻ + Diene + Dienophile → Diels-Alder Adduct

Pathway 2 (Aza-Michael Addition): If a nucleophilic anion (X⁻) were present instead of sulfate, the mechanism would shift. The anion X⁻ would first add to the dienophile (e.g., DMAD), generating a basic intermediate. This intermediate would then deprotonate the guanidinium cation to yield the neutral guanidine. This free guanidine subsequently undergoes the aza-Michael addition, often followed by cyclization. nih.govnih.gov Step A: X⁻ + Dienophile → [X-Dienophile]⁻ (Basic Intermediate) Step B: [X-Dienophile]⁻ + Guanidinium⁺ → Neutral Guanidine + [HX-Dienophile] Step C: Neutral Guanidine + Dienophile → Aza-Michael Adduct

DFT computational studies have been instrumental in analyzing these concurrent pathways, indicating that the initial nucleophilic addition is often the most energetically demanding step in the aza-Michael sequence. nih.govmdpi.com

The mechanistic understanding of these reactions is crucial for synthetic applications.

Diels-Alder Mechanism: This reaction is a concerted, pericyclic process characterized by a single, cyclic transition state. wikipedia.orgyoutube.com The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. libretexts.org The protonated 1,1-diethylguanidinium species would be part of either the diene or dienophile component, influencing the electronic properties of the π-system.

Aza-Michael Addition Mechanism: This reaction proceeds through a stepwise mechanism initiated by the anion. nih.govnih.gov As detailed previously, the key trigger is the formation of a basic intermediate that deprotonates the guanidinium cation. nih.gov The subsequent nucleophilic attack by the neutral guanidine on the activated alkene leads to a zwitterionic intermediate, which can then undergo intramolecular cyclization and other rearrangements to yield stable heterocyclic products. nih.gov Computational models have helped interpret the structural diversity of the final products by considering the formation and reactivity of different guanidine tautomers formed in situ. nih.govmdpi.com

The table below outlines the key mechanistic differences.

FeatureDiels-Alder CycloadditionAza-Michael Addition
Nature Concerted, PericyclicStepwise, Nucleophilic Addition
Key Reactant Protonated Guanidinium CationNeutral Guanidine (formed in situ)
Role of Anion Non-participating (non-nucleophilic)Initiator and Proton Abstractor (nucleophilic)
Intermediate Single Cyclic Transition StateZwitterionic and Tautomeric Intermediates
Initial Step [4+2] CycloadditionAnion attack on dienophile

Multicomponent Reactions Mediated by Guanidinium Salts

Guanidine and its salts, such as 1,1-diethylguanidine sulfate, are highly effective in mediating multicomponent reactions (MCRs), where multiple reactants combine in a single synthetic operation to form a complex product. cdnsciencepub.comresearchgate.net This efficiency stems from the unique properties of the guanidinium group, which can act as a catalyst, a basic reagent, or a solvent, depending on the reaction conditions. cdnsciencepub.comresearchgate.net

In many MCRs, guanidinium salts serve as a crucial component for the synthesis of various heterocyclic compounds. For instance, guanidinium carbonate and guanidinium chloride have been successfully used in the one-pot synthesis of 2-amino-4,6-diarylpyrimidines from aromatic aldehydes and acetophenones. cdnsciencepub.com Similarly, they facilitate the synthesis of ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates through the cyclocondensation of arylaldehydes, ethyl benzoylacetate, and guanidinium chloride. cdnsciencepub.com These reactions often lead to the formation of guanidine-containing heterocycles, which are a significant class of therapeutic agents. researchgate.net

The role of the guanidinium salt can be multifaceted. Its basicity is often key to catalyzing reactions, while its ability to form hydrogen bonds can help to organize the transition state assembly with the substrates, influencing the reaction's outcome and efficiency. researchgate.net Guanidine hydrochloride, for example, has been employed as an efficient catalyst for the one-pot, three-component synthesis of 1,4-dihydropyridines and 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones under aqueous or ethanolic conditions. nih.gov The advantages of using guanidinium salts in MCRs include environmental friendliness, shorter reaction times, high yields, and simple work-up procedures. nih.gov

Table 1: Examples of Multicomponent Reactions Mediated by Guanidinium Salts
ReactantsGuanidinium SaltProductKey Advantage
Aromatic Aldehydes, AcetophenonesGuanidinium Carbonate2-Amino-4,6-diarylpyrimidineSolvent-free conditions, high yield cdnsciencepub.com
Arylaldehydes, Ethyl BenzoylacetateGuanidinium ChlorideEthyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylateOne-pot cyclocondensation cdnsciencepub.com
Aldehydes, Ethyl Acetoacetate, Hydroxylamine HydrochlorideGuanidine Hydrochloride3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-oneAqueous solvent, energy-efficient nih.gov

Nucleophilic Addition Processes

Nucleophilic addition is a fundamental reaction of guanidines, which are recognized as strong nucleophiles. derpharmachemica.com The reaction involves the attack of the electron-rich guanidine nitrogen on an electrophilic center, most commonly a carbonyl carbon or a polarized double bond. researchgate.netnih.gov This process transforms the hybridization of the electrophilic carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. researchgate.net

The reactivity of aldehydes and ketones towards nucleophilic addition is influenced by both electronic and steric factors. nih.gov Aldehydes are generally more reactive than ketones because they present less steric hindrance to the approaching nucleophile. nih.gov The electrophilicity of the carbonyl carbon, which is crucial for the reaction, is enhanced by adjacent electron-withdrawing groups and diminished by electron-donating groups. researchgate.net In the case of 1,1-diethylguanidine, the nucleophilic character of the nitrogen atoms drives its participation in these addition processes.

Alkylation and Acylation Reactions of Diethylguanidines

The nitrogen atoms of 1,1-diethylguanidine can act as nucleophiles, making them susceptible to alkylation and acylation reactions. These reactions involve the substitution of a hydrogen atom on one of the guanidine's nitrogen atoms with an alkyl or acyl group, respectively.

Acylation of N,N-dialkylguanidines has been studied using reagents like ethyl acetate (B1210297) and acetic anhydride (B1165640). cdnsciencepub.com The nature of the product depends heavily on the reaction conditions and the structure of the guanidine. cdnsciencepub.com Under mild conditions, using ethyl acetate, N,N-dialkylguanidines can yield monoacetyl derivatives. cdnsciencepub.com More forceful conditions, such as the use of acetic anhydride with acetate salts, can lead to the formation of acetamido-1,3,5-triazines. cdnsciencepub.com A significant challenge in the acylation of guanidines is the potential for over-acylation, as the initially formed mono-N-acylguanidine can be more acidic and reactive than the starting material. tcichemicals.com

The degree of substitution on the guanidine moiety influences the outcome. For instance, studies on various alkyl-substituted guanidines revealed that:

Monoalkylguanidines with acetic anhydride (and their acetate salts) typically yield diacetyl derivatives. cdnsciencepub.com

N,N-Dialkylguanidines tend to form acetamido-1,3,5-triazines under similar conditions. cdnsciencepub.com

N,N'-Dialkylguanidines can produce unstable di- and tri-acetyl derivatives. cdnsciencepub.com

This reactivity highlights the ability to functionalize the guanidine core, which is a key strategy in medicinal chemistry and the synthesis of complex natural products. tcichemicals.com Acylation can also be a prerequisite for other transformations; for example, the acylation of the beta-amino group of an arginine side chain has been shown to be essential for subsequent guanidine N-methylation in certain biosynthetic pathways. mdpi.com

Theoretical and Computational Analyses of Reactivity

Quantum-Chemical Calculations of Electronic Influence on Reaction Barriers

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity of guanidines and the mechanisms of their reactions. These methods allow for the calculation of reaction energies and the identification of transition state structures, providing insight into reaction barriers. derpharmachemica.com

For instance, in the guanidine-catalyzed aminolysis of propylene (B89431) carbonate, DFT calculations have shown that the bifunctional nature of the guanidine catalyst (acting as both a base and a hydrogen-bond donor) significantly reduces the Gibbs free energy of the reaction. tcichemicals.com Similarly, in the aza-Michael addition of guanidines to DMAD, DFT studies indicate that the initial nucleophilic attack is the most energy-demanding step, thus representing the primary reaction barrier. derpharmachemica.comnih.gov

The choice of computational method and basis set is crucial for accuracy. Studies comparing different DFT functionals, such as B3LYP and M06-2X, have shown that they can yield different results for reaction Gibbs energies and barriers. derpharmachemica.com For example, B3LYP-calculated reaction energies can be unrealistically endothermic, while M06-2X may overestimate product stability. derpharmachemica.com Comparing these computational results with experimental data allows for the validation of the proposed mechanisms and provides a deeper understanding of the electronic factors that govern reactivity. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications to Diene Reactivity

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. a2bchem.com This model is particularly effective in explaining pericyclic reactions, such as the Diels-Alder cycloaddition, which involves a diene and a dienophile.

In a typical Diels-Alder reaction, the interaction occurs between the HOMO of the diene and the LUMO of the dienophile. The energy gap (ΔE) between these interacting orbitals is a key determinant of reactivity; a smaller gap facilitates the reaction. The presence of electron-donating groups on the diene raises its HOMO energy, while electron-withdrawing groups on the dienophile lower its LUMO energy. Both effects decrease the HOMO-LUMO gap and accelerate the reaction.

When considering the reactivity of a diene with a guanidine derivative, FMO theory can predict the feasibility and nature of the interaction. The guanidine can act as the nucleophile (HOMO) and the diene system as the electrophile (LUMO), or vice-versa, depending on their specific electronic structures and substituents. The theory helps to rationalize why certain reaction pathways are favored by examining the orbital symmetry and the energy proximity of the frontier orbitals of the reacting species. a2bchem.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT has become an indispensable tool for elucidating complex reaction mechanisms involving guanidines. It allows for detailed investigation of reaction pathways, intermediates, and transition states that may be difficult to observe experimentally. tcichemicals.commdpi.com

DFT studies have been applied to a wide range of guanidine-related reactions:

Catalysis: In the Rh(II)/guanidine co-catalyzed asymmetric N–H bond insertion, DFT calculations revealed that the guanidinium ion acts as a chiral proton shuttle, creating a hydrogen-bonding network that controls the stereochemistry of the reaction. mdpi.com

Tandem Reactions: The mechanism of the tandem aza-Michael addition/intramolecular cyclization of guanidinium chlorides was investigated using DFT. derpharmachemica.comnih.gov These calculations helped interpret the structural diversity of the products by considering the concurrent formation of different tautomers and showed that the initial nucleophilic addition is the rate-limiting step. derpharmachemica.comnih.gov

Ring-Opening Reactions: For the guanidine-catalyzed ring-opening of cyclic carbonates by amines, DFT studies demonstrated that different reaction pathways are operative depending on the nature of the amine (aromatic vs. aliphatic) and highlighted the bifunctional catalytic role of the guanidine. tcichemicals.com

These computational studies provide a molecular-level understanding of how guanidines function as catalysts and reagents, rationalizing their reactivity and guiding the design of new synthetic methods. derpharmachemica.com

Table 2: DFT Functionals Used in Guanidine Reactivity Studies
DFT FunctionalApplication/System StudiedKey Finding
B3LYP-D3(BJ)Rh(II)/guanidine-catalyzed asymmetric N–H bond insertion mdpi.comGuanidinium acts as a chiral proton shuttle controlling enantioselectivity. mdpi.com
M06-2X, B3LYPAza-Michael addition/cyclization of guanidinium chlorides derpharmachemica.comnih.govThe initial nucleophilic addition is the most energetically demanding step. derpharmachemica.comnih.gov
B3LYP/6-31G(d,p)Properties of explosives with guanidine-fused bicyclic skeletonsCalculated high positive heats of formation and detonation properties.

Transition State Characterization in Guanidine-Catalyzed or Mediated Reactions

The catalytic efficacy of guanidines and their corresponding protonated forms, guanidinium ions, is fundamentally linked to their ability to stabilize the transition states of chemical reactions. The characterization of these transient, high-energy structures provides crucial insights into the reaction mechanism and the origins of catalysis and stereoselectivity. Both computational and experimental methods have been employed to elucidate the intricate interactions between guanidinium catalysts and substrates at the transition state.

A primary role of the guanidinium cation in catalysis is the stabilization of developing negative charges in the transition state through strong hydrogen-bonding interactions. acs.orgnih.gov This has been extensively studied in various reactions, including Claisen rearrangements and Michael additions. acs.orgresearchgate.net The planar, Y-shaped structure of the guanidinium group, with its delocalized positive charge, allows it to act as an effective hydrogen-bond donor, often forming multiple points of contact with the substrate. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for characterizing these transition states. nih.gov These investigations allow for the calculation of transition state (TS) geometries, activation energies, and the visualization of key intermolecular interactions. For instance, in the guanidinium-catalyzed Claisen rearrangement of O-allyl α-ketoesters, computational analysis revealed that the activation energy is significantly lowered in the catalyzed pathway compared to the uncatalyzed reaction. nih.gov

Detailed analysis of the catalyst-bound transition state complex in this rearrangement showed a notable decrease in the hydrogen-bond length between the guanidinium N-H group and the ether oxygen of the substrate, indicating a stronger interaction and stabilization of the developing negative charge in the transition state. nih.gov In contrast, the hydrogen-bond distance to the ester carbonyl showed a negligible change. nih.gov

Beyond simple hydrogen bonding, mechanistic studies have uncovered other significant non-covalent interactions that contribute to transition state stabilization. In certain enantioselective reactions, evidence points to a secondary attractive interaction, such as a cation-π interaction, between an aromatic substituent on the catalyst and the cationic portion of the substrate in the transition state. acs.orgnih.gov This multi-point interaction model helps to explain the observed levels of enantioselectivity.

Experimental kinetics studies complement these computational findings. By comparing the reaction rates of different guanidinium catalysts, researchers can infer the importance of specific structural features of the catalyst in stabilizing the transition state. For example, modifications to the substituents on the guanidinium catalyst can lead to measurable differences in catalytic activity and enantioselectivity, providing empirical support for the proposed transition state models. nih.gov

The table below summarizes key findings from a computational study on a guanidinium-catalyzed Claisen rearrangement, illustrating the quantitative aspects of transition state stabilization.

ParameterUncatalyzed PathwayGuanidinium-Catalyzed PathwayChange upon Catalysis
Calculated Activation Energy HigherLower by 4.4 kcal/molSignificant Reduction
H-Bond Length (Catalyst to Ether O) N/ADecreased by 0.08 Å (relative to ground state)Shortening indicates stronger interaction
H-Bond Length (Catalyst to Ester C=O) N/ANegligible change (0.01 Å)Minimal role in TS stabilization

This interactive table summarizes computational data from studies on guanidinium-catalyzed Claisen rearrangements, highlighting the key energetic and geometric changes that characterize the transition state stabilization. nih.gov

Furthermore, DFT investigations into tandem aza-Michael addition/intramolecular cyclization reactions with guanidinium salts underscore the importance of calculating transition state structures to understand reaction pathways and product distributions. nih.gov The relative Gibbs energies of different transition states can be computed to rationalize the formation of various products. nih.gov The interplay between different tautomers of the guanidine catalyst, formed upon deprotonation, also plays a critical role in determining the reaction outcome, a factor that can be effectively modeled through transition state analysis. nih.gov

In enzymatic systems, the guanidinium side chain of arginine residues is often crucial for catalysis, playing a role analogous to that of guanidinium organocatalysts in stabilizing anionic transition states. nih.gov Studies on enzyme mutants where arginine is replaced can be combined with the addition of exogenous guanidine to probe its role in transition state stabilization. nih.gov

Catalytic Applications of 1,1 Diethylguanidine Sulfate and Its Derivatives

Organocatalysis Utilizing Diethylguanidinium Species

Guanidines and their conjugate acids, guanidinium (B1211019) ions, are powerful tools in organocatalysis due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org This dual functionality enables them to catalyze a variety of reactions through different activation modes.

Guanidines are among the strongest organic, non-ionic Brønsted bases. rsc.orgnih.gov This strong basicity allows them to deprotonate weakly acidic pronucleophiles, thereby generating highly reactive nucleophiles for subsequent reactions. mdpi.com In this mode of action, the guanidine (B92328) catalyst abstracts a proton from a substrate, activating it for reactions such as Michael additions, Henry reactions, and Mannich reactions. mdpi.com The resulting protonated guanidinium ion can then participate in the reaction by stabilizing anionic intermediates or transition states through hydrogen bonding. mdpi.com Bifunctional catalysts that incorporate both a Brønsted base (like guanidine) and a hydrogen-bond activating group have proven to be particularly effective across numerous asymmetric reaction types. nih.gov

While guanidines are primarily known as bases, their derivatives can be engineered to function as Brønsted acids. When the guanidinium core is functionalized with a sulfonic acid group, the resulting species can act as an effective acid catalyst. For instance, a guanidinium-based sulfonic acid, prepared by reacting 1,1,3,3-tetramethylguanidine (B143053) (TMG) with chlorosulfonic acid, has been utilized in conjunction with sodium bromate (B103136) (NaBrO₃) to create a transition-metal-free oxidation system. researchgate.net This catalytic system is effective for the oxidation of various alcohols and alkyl arenes under mild conditions, demonstrating the utility of guanidinium derivatives in Brønsted acid catalysis. researchgate.net The development of chiral sulfonic acids, in general, is an expanding area in the field of Brønsted acid catalysis. nih.govnih.gov

Chiral guanidine derivatives have emerged as highly effective organocatalysts for a multitude of asymmetric transformations. rsc.org Their strong basicity and hydrogen-bonding capabilities are harnessed within a chiral scaffold to control the stereochemical outcome of reactions. rsc.orgresearchgate.net These catalysts can operate through a bifunctional activation mode where the basic guanidine moiety activates one substrate while the guanidinium proton and other parts of the chiral backbone activate the reaction partner via hydrogen bonding. mdpi.com This dual activation positions the substrates in a well-defined chiral environment, leading to high enantioselectivity. mdpi.com The combination of chiral guanidines with metal salts has further expanded their application, enabling challenging transformations that are not achievable with conventional catalysts. researchgate.netrsc.org Novel chiral guanidine derivatives, such as guanidinium salts and bis(guanidino)iminophosphoranes, have provided new and highly effective strategies for synthesizing valuable chiral molecules. rsc.orgrsc.org

Coordination Chemistry and Metal-Catalyzed Processes

In addition to their role in organocatalysis, guanidine derivatives, particularly in their deprotonated (guanidinate) form, are excellent ligands for a wide range of metal ions. The resulting metal complexes exhibit significant catalytic activity, most notably in polymerization reactions.

The monoanionic guanidinate ligand, formed by the deprotonation of a guanidine, is a versatile ligand in coordination chemistry. nih.gov Its electronic flexibility and delocalized charge provide stabilization to various metal centers. nih.gov Zinc(II) complexes featuring guanidinate ligands have been extensively studied as catalysts. These complexes are often synthesized by reacting a guanidine proligand with a zinc source like zinc bis(trimethylsilyl)amide (Zn[N(SiMe₃)₂)₂]). acs.orgunits.it The resulting guanidinate Zn(II) complexes have proven to be highly active and non-toxic catalysts, making them a desirable alternative to heavy-metal-based systems like those using tin. nih.gov The catalytic activity of these zinc guanidine complexes is strongly dependent on the ligand structure, including the steric bulk of the substituents on the guanidine nitrogen atoms. nih.gov

Guanidine-based catalysts are particularly effective for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, which are precursors to biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). acs.org

Ring-Opening Polymerization of Lactide:

Zinc(II) complexes supported by bulky monoanionic guanidinate ligands are efficient catalysts for the ROP of lactide to produce PLA. acs.orgunits.it These catalysts demonstrate high activity under both mild, solution-based conditions and industrially relevant conditions, which involve high temperatures (e.g., 190°C) and solvent-free environments. acs.orgunits.itresearchgate.net Notably, these zinc catalysts show comparable activity to the industrially standard tin(II) 2-ethylhexanoate (B8288628) [Sn(Oct)₂] but with the advantage of lower toxicity and potentially lower monomer racemization. units.itnih.gov The polymerization proceeds in a controlled manner, allowing for the synthesis of polylactides with molecular weights ranging from 20,000 to 170,000 g/mol . nih.gov

Table 1: Performance of Guanidinate Zn(II) Complexes in Lactide Polymerization Data extracted from studies on related guanidinate ligand systems.

CatalystMonomerConditionsTimeConversion (%)Mₙ ( g/mol )PDI
Zn[L1a]₂rac-lactide130°C, solvent-free1 h9411,5001.12
Zn[L1a]₂rac-lactide130°C, solvent-free2 h>9912,9001.13
Complex 1L-lactide190°C, solvent-free15 min9025,1001.12
Complex 2L-lactide190°C, solvent-free30 min9023,5001.15

Mₙ = Number-average molecular weight, PDI = Polydispersity Index. Data is illustrative of the performance of zinc guanidinate catalysts. researchgate.netmdpi.com

Ring-Opening Polymerization of ε-Caprolactone:

Guanidine-based organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are also highly effective for the ROP of ε-caprolactone (ε-CL). acs.org The mechanism is believed to involve hydrogen bonding between the catalyst and the monomer, which activates the monomer for nucleophilic attack by an initiator, typically an alcohol. acs.org Metal complexes, including guanidinate Zn(II) systems, also catalyze the ROP of ε-CL. acs.orgresearchgate.net These catalysts can be used to create copolymers of lactide and ε-caprolactone, affording either block or random copolymers depending on the specific reaction conditions. units.itresearchgate.net

Table 2: Guanidine-Catalyzed Polymerization of ε-Caprolactone (ε-CL) Data from studies on related guanidine catalyst systems.

CatalystInitiatorConditionsTimeConversion (%)Mₙ ( g/mol )PDI
TBDPyrenebutanolBenzene-d₆10 min>9512,1001.06
MTBD + TUPyrenebutanolBenzene-d₆120 h>957,7001.05
Complex 1Benzyl AlcoholToluene, 25°C30 min8419,5001.09
Complex 2Benzyl AlcoholToluene, 25°C30 min7517,2001.09

TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, MTBD = N-methyl-TBD, TU = Thiourea. Data is illustrative of the performance of guanidine-based catalysts. acs.orgresearchgate.net

Application in Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., Lactide, ε-Caprolactone)

1,1-Diethylguanidine (B97328) Sulfate (B86663) as a Reagent or Activator in Catalytic Systems

Beyond initiating polymerization, guanidines and their salts, such as 1,1-diethylguanidine sulfate, can function as potent reagents or activators within broader catalytic systems. Their strong basicity and ability to form hydrogen bonds are key to this functionality. The guanidinium cation, formed upon protonation, is highly stabilized by resonance, making the parent guanidine a very strong organic base.

This inherent basicity allows 1,1-diethylguanidine and its salts to be effective catalysts for a variety of organic transformations that require a basic environment. While specific data for the sulfate salt is limited, the hydrochloride salt of 1,1-diethylguanidine is known to be an efficient base catalyst. Its strong basicity and relatively low steric hindrance make it suitable for facilitating reactions such as deprotonations, nucleophilic substitutions, and condensation reactions.

In other catalytic systems, guanidinium salts can act as activators or co-catalysts. For example, 1,1-dimethylguanidine (B3025567) sulfate, a close analog, has been employed as a peroxide activator for the bleaching of cellulosic textiles. In this role, the guanidine derivative likely facilitates the decomposition of the peroxide, generating the active bleaching species. Similarly, guanidinium carbonate is used as a crucial component in a cooperative catalyst system with an iron(III) benzoate (B1203000) complex for the nucleophilic ring-opening of epoxides by carboxylic acids. rsc.org In this system, the guanidinium carbonate is proposed to act as a "carboxylate reservoir," facilitating the key catalytic steps. rsc.org The ability of the guanidinium group to engage in hydrogen bonding and ion pairing also allows it to stabilize anionic species and transition states in various reactions. nih.gov

Environmentally Conscious Catalysis with Guanidinium Salts

The development of environmentally benign or "green" catalysts is a major focus of modern chemistry, aimed at reducing waste, avoiding toxic substances, and improving energy efficiency. Guanidinium salts are emerging as attractive candidates in this field due to their low toxicity, biodegradability, and high catalytic efficiency under mild conditions. rsc.org

Guanidinium salts have been successfully employed as organocatalysts for the chemical fixation of carbon dioxide. For instance, guanidinium-based catalysts can efficiently convert CO₂ and epoxides into valuable cyclic carbonates under moderate temperatures and pressures (e.g., 1-5 bar). researchgate.net This process is 100% atom-economical and utilizes a greenhouse gas as a C1 feedstock, representing a significant advancement in sustainable chemistry.

Furthermore, cooperative catalytic systems involving guanidinium salts have been designed to be environmentally friendly. A system composed of an iron(III) complex and guanidinium carbonate provides a non-toxic, halide-free alternative to traditional catalysts used in the synthesis of β-hydroxyesters. rsc.org The components of this system are naturally abundant and can be sourced through established industrial routes that avoid halogenated compounds. rsc.org The use of guanidine and its derivatives, which are often biodegradable, as catalysts aligns well with the principles of green chemistry, offering sustainable pathways for chemical synthesis. researchgate.net

Molecular Recognition and Supramolecular Interactions of Diethylguanidinium

Role of the Guanidinium (B1211019) Cation in Non-Covalent Binding

The guanidinium group, as found in the diethylguanidinium cation, is a cornerstone of molecular recognition due to its ability to form strong and directional non-covalent interactions. These interactions are fundamental to its function in both biological systems and synthetic supramolecular assemblies. The geometry and electronic properties of the guanidinium group are key to its binding capabilities.

Non-covalent interactions are crucial for maintaining the three-dimensional structures of large molecules like proteins and nucleic acids and are involved in many biological processes where molecules bind specifically but transiently. wikipedia.org The guanidinium group's capacity for strong non-covalent binding is a primary reason for its prevalence in these contexts.

The diethylguanidinium cation possesses a delocalized positive charge spread across the central carbon and three nitrogen atoms. This charge distribution results in a strong electrostatic potential, which is a key factor in its interaction with negatively charged species. nih.gov Electrostatic interactions are a major driving force for the binding of guanidinium to anionic substrates, such as carboxylates, phosphates, and sulfates. These interactions are long-range and non-directional, providing the initial attraction for molecular recognition events. gatech.edu

The diethylguanidinium cation is an excellent hydrogen bond donor. mdpi.com It possesses multiple N-H protons that can engage in hydrogen bonding with suitable acceptor atoms, such as oxygen, nitrogen, or halogens. nih.gov Hydrogen bonds are directional interactions, and the ability of the guanidinium group to form multiple hydrogen bonds simultaneously leads to high binding affinity and specificity.

In molecular recognition, the pattern of hydrogen bond donors on the guanidinium cation can be matched with a complementary pattern of acceptors on a substrate molecule. This complementarity is a fundamental principle in the design of artificial receptors and is observed in many biological recognition processes. The formation of a network of hydrogen bonds can lead to the formation of stable supramolecular assemblies. nih.gov Computational studies, such as those using density functional theory (DFT), are valuable tools for analyzing and predicting the complex hydrogen bonding patterns in these systems. nih.govresearchgate.net

Anion Complexation Studies Involving Diethylguanidinium

The strong affinity of the guanidinium group for anions has led to extensive research into its use in anion complexation. While specific studies focusing solely on the diethylguanidinium cation are not abundant, the principles of guanidinium-anion binding are well-established and can be applied. The binding is typically driven by a combination of electrostatic attraction and hydrogen bonding.

The thermodynamics of anion binding to guanidinium-containing hosts have been investigated to understand the driving forces of complexation. nih.gov These studies often reveal that the binding can be either enthalpically or entropically driven, depending on the specific host, anion, and solvent system.

Below is a table with representative association constants (Ka) for the binding of various anions to different guanidinium-based receptors, illustrating the general affinity of the guanidinium moiety for anions. It is important to note that these are for different guanidinium derivatives and not specifically for diethylguanidinium, but they provide a useful comparison.

Receptor Type Anion Association Constant (Ka) [M⁻¹] Solvent
Bis(cyclopeptide) SO₄²⁻ 1.8 x 10⁵ Water
Bis(cyclopeptide) Br⁻ 2.2 x 10³ Water
Bis(cyclopeptide) Cl⁻ 8.3 x 10² Water
PdL-cage NO₃⁻ ~10⁵ DMSO/DCM
PdL-cage ClO₄⁻ ~10³ DMSO/DCM

This table presents data from studies on various guanidinium-based receptors to illustrate typical anion binding affinities. Specific data for 1,1-diethylguanidinium was not available in the cited sources.

Interactions with Proteins and Enzymes for Stabilization or Activation

Guanidinium salts are known to have significant effects on the stability of proteins. nih.gov Notably, guanidine (B92328) sulfate (B86663), the salt of the parent guanidinium cation, has been shown to be a protein stabilizer. The stabilizing effect is attributed to the preferential hydration of the protein in the presence of the salt. This is in contrast to guanidine hydrochloride, which is a well-known protein denaturant.

The interaction of the guanidinium cation with protein surfaces is complex and is influenced by a balance of electrostatic interactions, hydrogen bonding, and effects on the surrounding water structure. Some studies have shown that guanidinium can bind specifically to arginine-binding sites on proteins, which can lead to increased thermodynamic stability. This suggests that the diethylguanidinium cation could potentially be used to modulate protein stability and function, although specific studies on this are lacking. The interaction of guanidinium with proteins can be studied using techniques such as NMR and molecular dynamics simulations.

Design Principles for Artificial Receptors Incorporating Guanidinium Moieties

The strong and reliable binding of the guanidinium group to anions has made it a popular building block in the design of artificial receptors. gatech.edu Several key principles guide the design of these receptors:

Preorganization: The receptor should be designed to have a binding site that is complementary in size and shape to the target anion. This minimizes the entropic penalty upon binding.

Multiple Interaction Sites: Incorporating multiple guanidinium groups or combining guanidinium with other recognition motifs can lead to higher affinity and selectivity.

Scaffolding: The guanidinium moieties are often attached to a rigid scaffold to control their spatial orientation and create a well-defined binding cavity.

Solvent Compatibility: The receptor should be soluble in the desired medium, and the design should take into account the competitive nature of the solvent for binding to the anion.

By following these principles, researchers have developed a wide range of artificial receptors for various anions, with applications in sensing, transport, and catalysis. While specific examples incorporating the diethylguanidinium group are not prominent in the literature, the fundamental principles derived from studies of other guanidinium-based receptors are directly applicable.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1,1-Diethylguanidine (B97328) Sulfate (B86663), various NMR experiments provide detailed insights into its proton and carbon environments, as well as its interactions with other molecules.

¹H NMR for Ligand and Complex Characterization

Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms within the 1,1-diethylguanidinium cation. The spectrum provides information on the electronic environment of the protons, their connectivity, and the number of protons in a given environment.

In a typical ¹H NMR spectrum of the 1,1-diethylguanidinium cation, distinct signals corresponding to the ethyl groups and the amine protons are expected. The methylene (B1212753) protons (-CH₂) of the ethyl groups would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet from coupling to the methylene protons. The protons on the guanidinium (B1211019) nitrogens (-NH and -NH₂) may appear as broad singlets and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for the 1,1-Diethylguanidinium Cation

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (Methyl) ~1.2 Triplet 6H
-CH₂- (Methylene) ~3.3 Quartet 4H

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

¹³C NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of 1,1-Diethylguanidine, each non-equivalent carbon atom produces a single peak, simplifying the spectrum and allowing for clear structural assignment. bhu.ac.inlibretexts.org

The spectrum of the 1,1-diethylguanidinium cation is expected to show three distinct signals. Two signals in the aliphatic region correspond to the methyl (-CH₃) and methylene (-CH₂) carbons of the ethyl groups. A third, significantly downfield signal corresponds to the central carbon of the guanidinium group (C=N). libretexts.org This deshielding is characteristic of carbons double-bonded to nitrogen atoms. oregonstate.edu Spectral data for the analogous 1,1-diethylguanidine hydrochloride confirms these assignments. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for the 1,1-Diethylguanidinium Cation

Carbon Type Expected Chemical Shift (δ, ppm)
-C H₃ (Methyl) ~13
-C H₂- (Methylene) ~42

Note: Chemical shifts are based on data for analogous compounds and can vary based on experimental conditions. nih.gov

³¹P NMR for Phosphate (B84403) Anion Interactions

While 1,1-Diethylguanidine Sulfate contains a sulfate anion, the guanidinium cation is well-known for its ability to form strong hydrogen bonds with oxoanions, an interaction that is central to many biological systems involving phosphate groups. acs.org ³¹P NMR spectroscopy is a powerful technique to study these interactions directly. acs.orgacs.org

If this compound were used in studies involving phosphate-containing molecules (e.g., adenosine (B11128) triphosphate or phosphonates), ³¹P NMR could monitor the binding events. acs.org Upon interaction with the guanidinium cation, the chemical environment of the phosphorus nucleus in the phosphate species would change, resulting in a shift in its ³¹P NMR resonance signal. acs.orgresearchgate.net The magnitude of this chemical shift change can provide information about the strength and nature of the host-guest interaction. acs.org Such studies are valuable for understanding molecular recognition and designing synthetic receptors. researchgate.net

In Situ NMR Monitoring of Reaction Progress

In situ NMR monitoring allows for the real-time observation of chemical reactions, providing valuable kinetic and mechanistic data without the need for isolating intermediates. cardiff.ac.uk A reaction, such as the synthesis of a 1,1-diethylguanidine derivative or its participation in a catalyzed process, can be initiated directly within an NMR tube inside the spectrometer. ed.ac.ukresearchgate.net

By acquiring a series of ¹H or other relevant NMR spectra over time, researchers can track the disappearance of reactant signals and the simultaneous appearance and growth of product signals. cardiff.ac.ukbeilstein-journals.org Plotting the concentration of species (derived from signal integration) against time allows for the determination of reaction rates, reaction order, and activation energies. cardiff.ac.uk This technique is instrumental in optimizing reaction conditions and uncovering complex reaction mechanisms. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate mass measurement, often to within a few parts per million (ppm). This accuracy allows for the determination of a molecule's elemental formula.

For this compound, HRMS would be used to analyze the 1,1-diethylguanidinium cation ([C₅H₁₄N₃]⁺). By comparing the experimentally measured mass to the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence. This confirmation is a standard requirement for the characterization of new compounds in academic research.

Table 3: HRMS Data for the 1,1-Diethylguanidinium Cation

Ion Formula Calculated Monoisotopic Mass (Da) Charge (z) Calculated m/z

Table of Compounds

Compound Name
This compound
1,1-Diethylguanidine
1,1-diethylguanidine hydrochloride

MALDI-ToF for Polymer End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful analytical technique for the characterization of synthetic polymers. nih.gov It is a soft ionization method that allows for the analysis of large, non-volatile molecules with minimal fragmentation, making it ideal for determining polymer molecular weight distributions and identifying end-groups. wpmucdn.comsigmaaldrich.com The process involves co-crystallizing the polymer analyte with a matrix compound that strongly absorbs laser energy. Upon irradiation by a laser, the matrix vaporizes and transfers charge to the polymer molecules, allowing them to be analyzed by the time-of-flight mass spectrometer. wpmucdn.com

The unique power of MALDI-ToF in polymer science lies in its ability to resolve individual oligomers within a polymer distribution. This resolution enables the precise determination of the mass of the repeating monomer unit and, crucially, the mass of the end-groups. nih.govsigmaaldrich.com The mass of any given polymer chain (M) can be described by the equation:

M = (n × MRU) + MEG1 + MEG2 + Mion

where n is the degree of polymerization, MRU is the mass of the repeat unit, MEG1 and MEG2 are the masses of the two end-groups, and Mion is the mass of the cationizing agent (e.g., Na⁺, K⁺). nih.gov By accurately measuring the mass of individual oligomers, the total mass of the end-groups can be unambiguously determined.

While there is no universal matrix for all polymer types, guanidine-based compounds have been investigated for their utility in MALDI-MS. researchgate.net The selection of an appropriate matrix is critical and depends on the chemical nature of the polymer being analyzed. researchgate.netweebly.com For instance, in the analysis of polymeric guanidines, matrices such as sinapic acid (SA), α-cyano-4-hydroxycinnamic acid (CHCA), and 2,5-dihydroxybenzoic acid (DHB) have proven effective. researchgate.net The choice of matrix can significantly influence ionization efficiency and spectral quality. Although this compound is not primarily used as a matrix, the study of guanidinium-containing polymers demonstrates the applicability of MALDI-ToF for characterizing polymers with guanidine (B92328) functionalities, which could potentially include those with 1,1-diethylguanidine end-groups.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. mdpi.com These techniques are complementary and serve as a "molecular fingerprint," allowing for the identification and structural elucidation of chemical substances.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making FTIR an invaluable tool for identifying the components of a molecule like this compound. The spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).

For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the N,N-diethylguanidinium cation and the sulfate anion. Based on data for analogous compounds like polymeric guanidine derivatives and various sulfates, the following vibrational modes can be anticipated. researchgate.netnih.gov

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Assignment
3400 - 3100N-H StretchingGuanidinium group (=N-H and -NH₂)
2975 - 2930C-H Asymmetric StretchingEthyl groups (-CH₃ and -CH₂)
2870 - 2850C-H Symmetric StretchingEthyl groups (-CH₃ and -CH₂)
~1640N-H Bending / C=N StretchingGuanidinium group
~1460C-H BendingEthyl groups (-CH₂)
1130 - 1080ν₃ (S-O) Antisymmetric StretchingSulfate anion (SO₄²⁻)
~980ν₁ (S-O) Symmetric StretchingSulfate anion (SO₄²⁻)
~620ν₄ (S-O) BendingSulfate anion (SO₄²⁻)

Note: This is an interactive data table based on expected vibrational frequencies.

The broad bands in the 3400–3100 cm⁻¹ region are characteristic of the N-H stretching vibrations of the protonated guanidinium group, often broadened by hydrogen bonding. The peaks below 3000 cm⁻¹ are assigned to the stretching vibrations of the ethyl groups. researchgate.net The strong absorption around 1640 cm⁻¹ is a key indicator of the guanidinium moiety, arising from a combination of C=N stretching and N-H bending modes. researchgate.net The sulfate anion (SO₄²⁻) typically exhibits a strong, broad absorption band around 1100 cm⁻¹ (ν₃) and a weaker band near 620 cm⁻¹ (ν₄). nih.govresearchgate.net The symmetric stretch (ν₁) around 980 cm⁻¹ is often weak in the IR spectrum but strong in the Raman spectrum. nih.gov

X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. It provides precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for unambiguously determining the molecular structure of a compound. mdpi.com The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides the information needed to calculate the electron density throughout the crystal, from which the positions of individual atoms can be determined with high precision. mdpi.com

For a salt like this compound, an SCXRD study would reveal:

Molecular Geometry: The precise bond lengths and angles within the 1,1-diethylguanidinium cation, confirming the planarity of the CN₃ core and the conformation of the ethyl groups.

Ionic Interactions: The spatial arrangement of the 1,1-diethylguanidinium cations and sulfate anions in the crystal lattice.

Intermolecular Forces: A detailed map of the hydrogen bonding network. The N-H groups of the guanidinium cation are excellent hydrogen bond donors and would be expected to form strong, directional hydrogen bonds with the oxygen atoms of the sulfate anion.

While the specific crystal structure of this compound is not widely published, studies on related guanidinium-containing complexes demonstrate the utility of SCXRD in elucidating complex supramolecular architectures held together by such interactions. nih.gov

Powder X-ray diffractometry (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. mpg.de

The PXRD pattern of this compound would consist of a series of diffraction peaks at specific angles (2θ), with characteristic intensities. This pattern can be used for:

Phase Identification: Comparing the experimental pattern to a database of known patterns to confirm the identity of the compound.

Purity Analysis: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, as each polymorph will produce a distinct PXRD pattern.

Calorimetric Techniques for Binding Studies

Calorimetric techniques directly measure the heat changes associated with chemical reactions or physical processes, providing fundamental thermodynamic data on molecular interactions. Isothermal Titration Calorimetry (ITC) is a particularly powerful method for studying binding equilibria in solution.

In an ITC experiment, a solution of one binding partner (e.g., a guanidinium derivative) is titrated into a solution of another molecule (e.g., a carboxylate- or phosphate-containing species) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured directly. This allows for the determination of key thermodynamic parameters from a single experiment: nih.govdocumentsdelivered.com

Binding Affinity (Ka): The strength of the interaction.

Enthalpy of Binding (ΔH): The heat change associated with the formation of the complex.

Stoichiometry (n): The ratio of the binding partners in the complex.

From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.

The guanidinium group is well-known for its ability to form strong, bidentate hydrogen bonds with oxyanions like carboxylates and phosphates. Calorimetric studies on the interaction of various guanidinium compounds with proteins and other molecules have shown that these binding events are often characterized by a significant and favorable enthalpy change. nih.govnih.gov ITC studies could be employed to quantify the binding of this compound to various anionic substrates, elucidating how the diethyl substitution influences the binding thermodynamics compared to unsubstituted guanidinium. Such data is critical for understanding its behavior in various chemical and biological systems.

Chromatographic Methods

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their size, or more accurately, their hydrodynamic volume in solution. nih.govshimadzu.comoup.com It is a crucial tool for determining the molecular weight averages (such as number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the polydispersity index (PDI) of polymers. jst.go.jpchromatographyonline.compolymersource.ca The PDI (Mₙ/Mₙ) is a measure of the breadth of the molecular weight distribution in a polymer sample. chromatographyonline.commalvernpanalytical.comsimply.science

While SEC does not directly analyze the this compound compound itself, it is an indispensable technique in research areas where this compound may be utilized, such as in polymer synthesis. Guanidine and its derivatives can act as catalysts or be incorporated into polymer structures to impart specific functionalities. researchgate.netmagtech.com.cnacs.orgspringerprofessional.de For example, this compound could be used as a catalyst in a ring-opening polymerization reaction. The properties of the resulting polymer are highly dependent on its molecular weight and distribution, which are precisely characterized by SEC.

The separation mechanism involves a column packed with porous beads. shimadzu.comdataapex.com Larger polymer molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. knauer.net

Research Findings:

In a research scenario where this compound is used to catalyze the formation of a polymer, SEC would be used to characterize the product. By analyzing the resulting polymer, researchers can optimize reaction conditions (e.g., catalyst concentration, temperature) to achieve the desired molecular weight and a narrow PDI, which often correlates with more uniform polymer properties.

Table 2: Representative SEC Data for a Polymer Synthesized Using a Guanidine-Based Catalyst

Retention Time (min) Mₙ ( g/mol ) Mₙ ( g/mol ) PDI (Mₙ/Mₙ)
8.5 45,000 52,000 1.16
9.1 28,000 33,000 1.18

Surface Analysis Techniques (Applicable to Heterogeneous Catalysis/Materials)

Electron Spectroscopy for Chemical Analysis (ESCA), also widely known as X-ray Photoelectron Spectroscopy (XPS), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. mat-cs.comcoretechint.comanalyticalanswersinc.comwikipedia.org The technique works by irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. analyticalanswersinc.comnanoanalytics.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of each element and is sensitive to the element's chemical environment, allowing for the determination of oxidation states and functional groups. oup.comthermofisher.com

ESCA is highly relevant in applications where this compound might be part of a surface coating, immobilized on a solid support for heterogeneous catalysis, or used as an additive in a material where surface properties are critical. kpi.ua For example, if a material is surface-functionalized with a layer containing this compound, ESCA can confirm the presence and chemical integrity of the compound on the surface.

Research Findings:

A typical ESCA analysis involves acquiring a survey spectrum to identify all elements present on the surface, followed by high-resolution scans of specific elemental peaks to determine chemical states. carleton.edu For a surface containing this compound, high-resolution spectra of Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Sulfur (S 2p) would be of primary interest. The binding energies of the nitrogen and sulfur peaks would be particularly informative, confirming the presence of the guanidinium and sulfate groups, respectively. Deconvolution of the C 1s peak could distinguish between the ethyl carbons and the central carbon of the guanidinium group.

Table 3: Hypothetical ESCA Binding Energy Data for a Surface Modified with this compound

Element (Core Level) Binding Energy (eV) Assignment Atomic Concentration (%)
C 1s 284.8 C-C, C-H (adventitious) 55
286.5 C-N (ethyl groups) 12
288.9 N-C=N (guanidinium) 3
N 1s 400.1 C-N (diethylamino) 8
401.8 C=N⁺ (guanidinium) 4
O 1s 532.5 S-O (sulfate) 15

Applications in Materials Science and Industrial Chemical Processes

Polymerization Catalysis for Biodegradable Polymers

While not used directly in its sulfate (B86663) form, derivatives of 1,1-diethylguanidine (B97328) are instrumental in forming highly efficient catalysts for the synthesis of biodegradable polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL). Specifically, (E)-2,3-bis(2,6-diisopropylphenyl)-1,1-diethylguanidine serves as a ligand precursor to create bulky monoanionic guanidinate ligands. acs.orgunits.itresearchgate.net These ligands are then complexed with metals, such as Zinc(II), to form catalysts that drive the ring-opening polymerization (ROP) of cyclic ester monomers. acs.orgresearchgate.net

These zinc guanidinate catalysts have demonstrated exceptional performance, showing stability and high activity under industrially relevant conditions, such as high temperatures (190°C) and solvent-free environments. acs.orgunits.it Their efficiency is comparable, and in some aspects superior, to the industry-standard catalyst, tin(II) 2-ethylhexanoate (B8288628) [Sn(Oct)2], particularly in achieving a lower degree of monomer racemization. acs.org

Zinc(II) complexes derived from 1,1-diethylguanidine have been successfully employed as catalysts for the ring-opening polymerization of lactide to produce PLA. acs.orgresearchgate.net These catalysts are effective under both mild laboratory conditions (25°C in a solvent) and harsh industrial conditions (190°C, solvent-free). acs.org In the presence of an alcohol co-initiator, these catalysts facilitate a controlled polymerization process. acs.org Research has shown that these catalysts can achieve high monomer conversion rates in short timeframes. acs.org For instance, under industrial conditions, a zinc catalyst with a guanidinate ligand converted 200 equivalents of L-lactide nearly quantitatively in just five minutes. acs.org The performance of these catalysts makes them a promising, less-toxic alternative to conventional tin-based systems for producing high molecular weight PLA. acs.orgnih.govresearchgate.net

Table 1: Performance of a 1,1-Diethylguanidine-Derived Zinc Catalyst in L-Lactide ROP Data derived from studies on guanidinate Zn(II) complexes. Conditions and results are illustrative of catalytic activity.

RunMonomerSolventTemperature (°C)Time (min)Conversion (%)
1L-LactideDichloromethane (B109758)251572
2L-LactideTetrahydrofuran253095
3L-LactideNone (Melt)1905~99

The same family of zinc guanidinate catalysts derived from 1,1-diethylguanidine is also highly effective in the ring-opening polymerization of ε-caprolactone to synthesize PCL. acs.orgresearchgate.net The catalysts demonstrate excellent control over the polymerization, yielding polymers with narrow molecular weight distributions. acs.org Furthermore, these catalysts are capable of facilitating the copolymerization of L-lactide and ε-caprolactone. acs.orgresearchgate.net This capability allows for the production of a variety of materials with tunable properties, including random and block copolymers, which are of significant interest for advanced biomedical applications. acs.org

Chemical Reagent and Building Block in Fine Chemical Synthesis

1,1-Diethylguanidine is recognized as a valuable organic building block in synthetic chemistry. cymitquimica.com Its structure, featuring a disubstituted amine adjacent to the guanidinyl core, makes it a key reagent for introducing the N,N-diethylguanidinyl moiety into more complex molecular architectures.

Guanidines are fundamental components in the synthesis of nitrogen-containing heterocyclic compounds. They can act as a three-atom N-C-N synthon in cyclocondensation reactions. Substituted guanidines like 1,1-diethylguanidine are particularly useful for creating specifically functionalized heterocycles. In these reactions, the guanidine (B92328) moiety can react with bifunctional reagents (e.g., β-ketoesters or α,β-unsaturated ketones) to form rings such as pyrimidines, triazines, or imidazoles. The use of 1,1-diethylguanidine as the guanidine source results in a heterocyclic product where one of the exocyclic or endocyclic nitrogen atoms is substituted with two ethyl groups.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. Guanidines are frequently used as one of the key components in MCRs, such as the Biginelli reaction, to produce complex heterocyclic libraries. 1,1-Diethylguanidine can serve as the guanidine component in such reactions. Its participation allows for the direct synthesis of complex molecules containing a diethyl-substituted guanidine functional group, which can be valuable for tuning the pharmacological or material properties of the final product.

Use in Biochemical Assays and Buffer Systems for Stabilization of Biological Molecules

1,1-Diethylguanidine sulfate has been identified as an effective stabilizing agent for sensitive biological molecules, particularly enzymes used in biochemical assays. google.com Due to its nature as a salt of a strong organic base, it can contribute to maintaining a stable pH environment while also exerting specific stabilizing effects on protein structures.

A notable application is its use as a component in liquid thrombin reagents, which are used in blood coagulation assays. google.com The stability of thrombin in a liquid format is crucial for the accuracy and reliability of these diagnostic tests. Research has shown that the inclusion of this compound in the reagent formulation significantly reduces the loss of thrombin activity over time, even during storage at elevated temperatures (37°C). google.com This stabilizing effect demonstrates its utility in preserving the function of complex biological molecules for diagnostic and research applications. google.com

Potential as Components in Novel Functional Materials and Ionic Liquids

This compound, as a salt of an acyclic guanidine derivative, holds significant potential for the development of novel functional materials, particularly in the burgeoning field of ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they are gaining attention for their unique properties, including low vapor pressure, high thermal stability, and tunable structures. nih.govnih.gov Guanidinium-based ionic liquids (GILs), derived from guanidine derivatives like 1,1-diethylguanidine, represent a versatile class of these materials. rsc.org

The formation of a protic ionic liquid (PIL) from 1,1-diethylguanidine is a straightforward acid-base neutralization reaction with sulfuric acid. rsc.org The resulting guanidinium (B1211019) cation possesses a positive charge that is delocalized across one carbon and three nitrogen atoms, a key feature that contributes to the salt's potential to have a low melting point and high thermal stability, characteristic properties of ionic liquids. researchgate.net The structure of the guanidinium cation, with its tunable alkyl groups, allows for the fine-tuning of the resulting IL's physicochemical properties. researchgate.net

The properties of GILs can be systematically altered by modifying either the cation or the anion component. rsc.org This "tunability" is central to their designation as "designer solvents" or functional materials. For this compound, the diethylguanidinium cation and the sulfate anion dictate its specific characteristics. The ability to modify these components allows for the creation of task-specific ionic liquids tailored for particular applications. researchgate.net

Table 1: Tunable Properties of Guanidinium-Based Ionic Liquids

PropertyInfluencing Factor (Cation/Anion)Potential Application Impact
Melting PointAsymmetry and size of the cation; nature of the anion. nih.govDetermines the liquid range and operating temperature.
Thermal StabilityStrength of the cation-anion interaction; intrinsic stability of the ions. rsc.orgresearchgate.netDefines the upper-temperature limit for applications like catalysis.
ViscositySize and shape of the ions; presence of hydrogen bonding. rsc.orgAffects mass transfer rates in solvent and catalytic systems.
ConductivityIon mobility and charge density. rsc.orgCrucial for electrochemical and photovoltaic applications.
Solubility/MiscibilityPolarity of the cation and anion. rsc.orgDetermines its utility as a solvent for different reactants or materials.

Research into analogous guanidinium salts has highlighted their effectiveness in various applications. For instance, studies on 1,1,3,3-tetramethylguanidinium hydrogen sulfate (TMG·HSO4), a closely related compound, have demonstrated its role as an efficient catalyst. This suggests that this compound could be similarly investigated for its catalytic potential in organic synthesis. researchgate.netrsc.org The specific combination of the guanidinium cation and a sulfate or hydrogen sulfate anion can create task-specific ILs with acidic catalytic properties.

Table 2: Research Findings on a Related Guanidinium Sulfate Ionic Liquid

CompoundResearch FocusKey FindingReference
1,1,3,3-Tetramethylguanidinium Hydrogen Sulphate (TMG·HSO₄)Catalysis for Biolubricant SynthesisFound to be the most effective catalyst among several TMG-based ILs for the synthesis of fatty acid esters. rsc.org
1,1,3,3-Tetramethylguanidinium Hydrogen Sulphate (TMG·HSO₄)Hydrolysis of CelluloseActed as an efficient acid catalyst for the hydrolysis of cellulose in CO₂ enriched water. researchgate.net

The potential of this compound as a component in novel functional materials stems from the inherent advantages of guanidinium-based ionic liquids. Its straightforward synthesis, coupled with the tunable nature of GILs, makes it a promising candidate for development as a specialized solvent, catalyst, or component in electrochemical systems. rsc.org Further research would be needed to fully characterize its specific properties and explore its utility in creating advanced functional materials.

Future Directions and Emerging Research Avenues for 1,1 Diethylguanidine Sulfate

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 1,1-Diethylguanidine (B97328) Sulfate (B86663) is expected to align with the principles of green chemistry, focusing on reducing environmental impact and improving efficiency. yale.edu Traditional methods for preparing substituted guanidines often involve multi-step processes with hazardous reagents and significant waste generation. nih.govorganic-chemistry.orgorganic-chemistry.org Emerging research is anticipated to pivot towards more sustainable and atom-economical routes.

Key areas of development include:

Mechanochemical Synthesis: Solid-state ball milling presents a promising solvent-free alternative for guanidine (B92328) synthesis. beilstein-journals.orgbeilstein-journals.org This high-yield, rapid, and operationally simple technique minimizes waste by eliminating the need for bulk solvents and simplifying purification procedures. beilstein-journals.org Future work will likely adapt this method for the direct synthesis of 1,1-Diethylguanidine Sulfate from diethylamine (B46881) precursors and a guanylating agent.

Catalytic Approaches: The use of recyclable and biodegradable catalysts is a cornerstone of green synthesis. researchgate.netresearchgate.net Research into heterogeneous catalysts or organocatalysts, such as guanidine hydrochloride itself, for facilitating guanylation reactions under mild, aqueous conditions is a significant trend. researchgate.net The development of transition-metal-catalyzed methods also offers efficient pathways for C–N bond formation in guanidine synthesis. rsc.org

Alternative Feedstocks and Energy Sources: Exploration into renewable feedstocks and energy-efficient synthetic methods, such as microwave-assisted or continuous-flow processes, will be crucial. mdpi.commdpi.com These technologies can drastically reduce reaction times and energy consumption compared to conventional heating. mdpi.com Furthermore, novel biosynthetic routes, inspired by the natural production of guanidine, could offer a completely renewable pathway in the long term. rsc.org

Synthetic ApproachKey PrinciplesPotential Advantages for this compound SynthesisReferences
MechanochemistrySolvent-free, high-yield, reduced byproductsEliminates hazardous solvents, simplifies purification, high atom economy. beilstein-journals.orgbeilstein-journals.org
Green CatalysisRecyclable/biodegradable catalysts, mild conditionsReduces catalyst waste, allows for aqueous synthesis, lowers energy input. researchgate.netresearchgate.net
Microwave-Assisted SynthesisAlternative energy source, rapid heatingDramatically shorter reaction times, improved energy efficiency. mdpi.com
Continuous-Flow ProcessingAutomated, scalable, integrated technologyEnhanced safety and control, efficient for large-scale production. mdpi.com
BiosynthesisRenewable feedstocks (CO2, N2), photosynthesisUltimate sustainability, conversion of solar energy to chemical energy. rsc.org

Exploration of Expanded Catalytic Repertoire

The guanidinium (B1211019) moiety is recognized for its utility in catalysis, acting as a hydrogen-bond donor, a general acid, or a component of phase-transfer catalysts. researchgate.netresearchgate.netnih.gov Future research will likely expand the catalytic applications of this compound, leveraging the specific properties of the diethylguanidinium cation.

Asymmetric Phase-Transfer Catalysis: Guanidinium salts have emerged as powerful phase-transfer catalysts for asymmetric synthesis, valued for their scalability and low catalyst loading requirements. nih.govacs.orgresearchgate.net The development of chiral variants of 1,1-diethylguanidinium salts could yield highly effective catalysts for enantioselective reactions, such as Michael additions, alkylations, and nucleophilic additions to arynes. acs.orgnih.gov The steric bulk of the ethyl groups could play a crucial role in achieving high levels of stereocontrol.

Organocatalysis: The strong basicity of guanidines and the hydrogen-bonding capability of their conjugate acids are central to their function as organocatalysts. researchgate.netresearchgate.net The 1,1-diethylguanidinium cation can act as a bifunctional catalyst, activating both a nucleophile and an electrophile through hydrogen bonding. researchgate.net This could be exploited in a range of reactions, including nitroalkane additions and transesterifications.

Ion-Pairing and Anion-Binding Catalysis: Dicationic bisguanidinium structures have proven to be excellent ion-pairing catalysts, capable of directing anions in enantioselective transformations. acs.orgresearchgate.net Designing catalysts that incorporate the 1,1-diethylguanidinium motif could open new avenues in anion-binding catalysis, where the catalyst selectively recognizes and activates an anionic reactant or intermediate.

Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of chemical systems. Future research on this compound will heavily rely on these methods to accelerate discovery and rationalize experimental findings.

Predicting Catalytic Activity: DFT calculations can elucidate the mechanisms of guanidine-catalyzed reactions by modeling transition states and reaction pathways. researchgate.netnih.gov For the 1,1-diethylguanidinium cation, computational studies can predict its efficacy in new catalytic cycles, assess the impact of the diethyl substitution on enantioselectivity, and identify the key noncovalent interactions responsible for stereocontrol. nih.gov

Modeling Cation-Anion Interactions: Understanding the interactions between the 1,1-diethylguanidinium cation and various anions (including the sulfate counter-ion) is critical for its application in catalysis and materials science. DFT and COSMO-RS studies can calculate interaction energies, explore geometries of ion pairs, and predict macroscopic properties like solubility, providing a molecular-level basis for designing functional systems. nih.govresearchgate.net

Designing Novel Structures: Computational modeling will guide the in silico design of new molecules based on the 1,1-diethylguanidinium scaffold. nih.govrsc.org This includes designing next-generation phase-transfer catalysts with optimized stereochemical features or creating supramolecular hosts with tailored binding pockets for specific guest molecules.

Modeling ApplicationComputational MethodProjected Outcome for this compoundReferences
Reaction Mechanism ElucidationDensity Functional Theory (DFT)Mapping transition states and intermediates to predict catalytic efficiency and stereoselectivity. researchgate.netnih.gov
Cation-Anion Interaction AnalysisDFT, AIM, NBO, COSMO-RSQuantifying interaction energies and predicting physicochemical properties in different media. nih.govresearchgate.net
Molecular DesignDFT, Molecular DockingIn silico design of new catalysts, receptors, and functional materials prior to synthesis. nih.gov
Self-Assembly PredictionCoarse-Grained Molecular Dynamics (CG-MD)Simulating the formation of vesicles, fibers, or other supramolecular structures. rsc.org

Integration into Advanced Supramolecular Assemblies

The guanidinium cation is a premier functional group in supramolecular chemistry due to its planar, rigid structure and its ability to form multiple, directional hydrogen bonds. The 1,1-diethylguanidinium cation offers a unique combination of these features with added steric influence, making it an attractive component for novel self-assembling systems.

Future research is expected to focus on:

Programmed Self-Assembly: The directional hydrogen-bonding capabilities of the diethylguanidinium group can be used to program the self-assembly of molecules into well-defined, higher-order structures. mdpi.comresearchgate.netrsc.org This could lead to the formation of functional architectures such as nanotubes, vesicles, or extended 2D sheets. rsc.orgrsc.org

Anion Recognition and Transport: The strong affinity of the guanidinium group for oxoanions can be harnessed to create synthetic receptors and transporters. By incorporating the 1,1-diethylguanidinium moiety into macrocyclic or polymeric scaffolds, researchers can design systems capable of selectively binding and transporting anions like phosphate (B84403) or sulfate across membranes.

Dynamic and Adaptable Networks: Guanidines can participate in degenerative exchange reactions, allowing for the creation of covalent adaptable networks (CANs) and degradable supramolecular networks. digitellinc.com Materials based on 1,1-diethylguanidine could exhibit dynamic properties, such as self-healing or stimuli-responsive degradation, derived from the reversible nature of the guanidinium interactions.

Design of Smart Materials Utilizing Diethylguanidinium Functionality

"Smart" materials, which respond to external stimuli, are at the forefront of materials science. mdpi.commdpi.commdpi-res.com Functionalizing polymers and other materials with the 1,1-diethylguanidinium group is a promising strategy for creating novel smart systems.

Emerging applications include:

Stimuli-Responsive Hydrogels: Incorporating diethylguanidinium salts into polymer hydrogels could impart responsiveness to changes in pH, ionic strength, or the presence of specific anions. nih.gov Such hydrogels could find use in drug delivery, tissue engineering, or as environmental sensors. mdpi.com

Sensors and Probes: The specific binding properties of the guanidinium group can be exploited to create chemical sensors. rsc.orgnih.gov For example, conjugated polymers featuring diethylguanidinium side groups could exhibit changes in their fluorescence upon binding to target analytes like pyrophosphate, enabling sensitive and selective detection. nih.gov Skin-like sensors based on responsive hydrogels are also an emerging area of interest. rsc.org

Antimicrobial Surfaces and Materials: The cationic nature of the guanidinium group is known to disrupt bacterial membranes, giving it intrinsic antimicrobial properties. nih.gov Polymers and surfaces functionalized with 1,1-diethylguanidinium could be developed as potent antimicrobial agents or coatings to prevent biofilm formation in medical and industrial settings.

Q & A

Q. What interdisciplinary approaches are needed to evaluate this compound’s environmental impact?

  • Methodological Answer : Combine ecotoxicology assays (e.g., Daphnia magna toxicity tests) with environmental fate modeling (e.g., EPI Suite). ’s sulfate concentration datasets and statistical frameworks can guide the design of field studies to monitor bioaccumulation .

Data Analysis and Reporting Guidelines

  • Handling Contradictory Data : Use sensitivity analyses to weigh evidence strength (e.g., Bayesian statistics). mandates transparency in reporting uncertainties, such as instrument error margins or sample heterogeneity .
  • Reproducibility : Adhere to ’s standards for experimental documentation, including raw data deposition in open-access repositories and step-by-step protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.